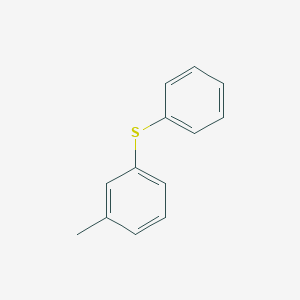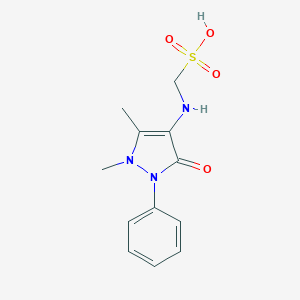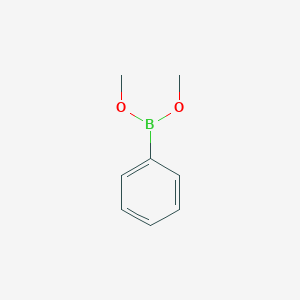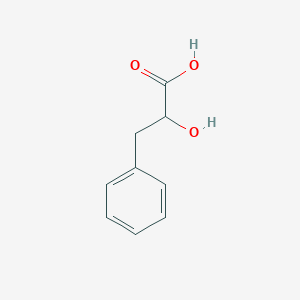![molecular formula C21H26N3O2+ B085758 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate CAS No. 12217-41-3](/img/structure/B85758.png)
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate, also known as MitoPY1, is a fluorescent probe that is used to detect and measure the levels of mitochondrial reactive oxygen species (ROS) in cells. This compound has gained significant attention in the scientific community due to its potential applications in the field of oxidative stress research.
Wirkmechanismus
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate works by selectively targeting and binding to mitochondrial ROS, which are generated as a byproduct of oxidative phosphorylation. Once bound, 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate emits a fluorescent signal that can be detected and quantified using fluorescence microscopy or spectroscopy.
Biochemische Und Physiologische Effekte
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate has been shown to have minimal toxicity and does not interfere with normal mitochondrial function. It has been used to study the effects of ROS on various cellular processes, including apoptosis, autophagy, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate is its high selectivity for mitochondrial ROS, which allows for accurate measurement of ROS levels in live cells. However, one limitation of this compound is its sensitivity to pH changes, which can affect its fluorescence signal.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate. One area of interest is the development of new fluorescent probes that can selectively target other types of ROS, such as hydrogen peroxide or superoxide. Another potential direction is the use of 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate in clinical research to study the role of mitochondrial ROS in disease conditions, such as cancer and neurodegenerative disorders.
In conclusion, 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate is a valuable tool for studying mitochondrial ROS in scientific research. Its high selectivity and low toxicity make it an ideal probe for monitoring changes in ROS levels in live cells. With further research, 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate has the potential to contribute to a better understanding of the role of ROS in various biological processes and disease conditions.
Synthesemethoden
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate can be synthesized using a simple method that involves the reaction of 9,10-anthracenedione with N,N,N-trimethyl-1-propanaminium iodide and 3-aminopropyltrimethylammonium iodide. The resulting product is then oxidized using potassium permanganate to obtain 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate.
Wissenschaftliche Forschungsanwendungen
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate has been extensively used in scientific research to study the role of mitochondrial ROS in various biological processes. It has been shown to be an effective tool for monitoring changes in ROS levels in response to different stimuli, such as drug treatments, environmental stressors, and disease conditions.
Eigenschaften
CAS-Nummer |
12217-41-3 |
|---|---|
Produktname |
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate |
Molekularformel |
C21H26N3O2+ |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
4-(methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate |
InChI |
InChI=1S/C21H25N3O2/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26)/p+1 |
InChI-Schlüssel |
ASWFVRBTTRCNAK-UHFFFAOYSA-O |
SMILES |
C[NH2+]C1=C2C(=C(C3=CC=CC=C3C2=O)[O-])C(=NCCC[N+](C)(C)C)C=C1 |
Kanonische SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O |
Andere CAS-Nummern |
12217-41-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



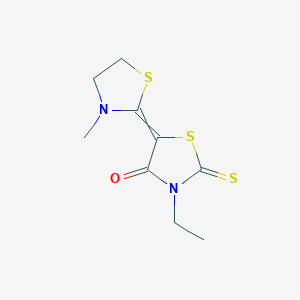
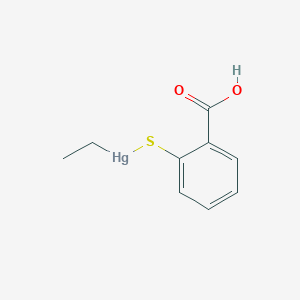
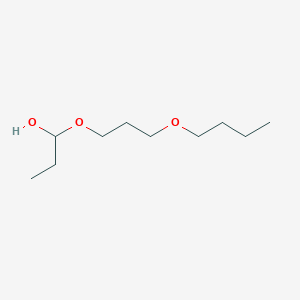
![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)
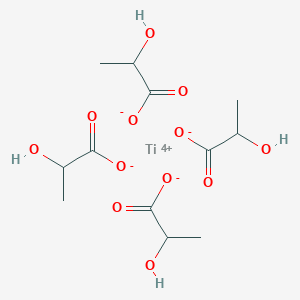
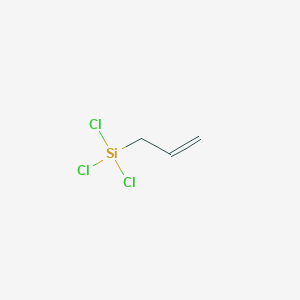
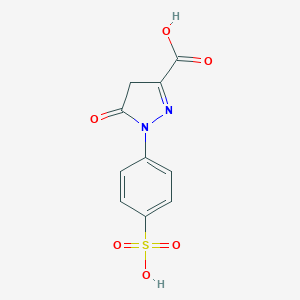
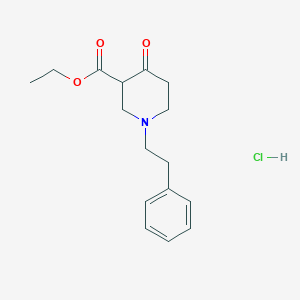
![Dibenzo[c,k]phenanthridine](/img/structure/B85689.png)
